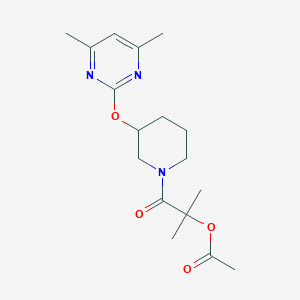
1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate is a useful research compound. Its molecular formula is C17H25N3O4 and its molecular weight is 335.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrimidine moiety, a piperidine ring, and an acetate group. Its molecular formula is C16H25N3O2 with a molecular weight of 291.39 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Research indicates that it may act as an antagonist at the P2X3 receptor, which is involved in pain signaling pathways. The compound's structure allows it to modulate the activity of these receptors, potentially leading to analgesic effects.
Antagonistic Effects
Recent studies have demonstrated that compounds similar to this compound exhibit significant antagonistic activity against P2X3 receptors. This activity was assessed using HEK293 cell lines expressing these receptors, where the compound showed effective inhibition at concentrations ranging from 10 to 25 μM .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary findings suggest that while the compound exhibits good metabolic stability in vitro (over 99% remaining after 30 minutes in human microsomes), its oral bioavailability may be limited . This raises considerations for its potential therapeutic use and delivery methods.
Study on P2X3 Antagonists
In a study focusing on P2X3 receptor antagonists, various derivatives were synthesized and tested for their biological activity. Among them, compounds with structural similarities to our target compound exhibited potent antagonistic effects with IC50 values below 1 µM. This indicates a strong potential for development as analgesics .
Structure-Activity Relationship (SAR)
A detailed SAR analysis was performed on related piperidine derivatives. It was found that modifications to the pyrimidine moiety significantly influenced the antagonistic potency against P2X3 receptors. For instance, introducing different substituents on the piperidine ring altered the binding affinity and efficacy .
Comparative Analysis
To better understand the unique properties of this compound compared to similar derivatives, a comparative table is provided below:
| Compound | Structure | IC50 (µM) | Metabolic Stability | Comments |
|---|---|---|---|---|
| Target Compound | This compound | < 1 | >99% | Potential analgesic |
| Compound A | Similar structure with different substituents | 0.5 | >90% | Higher potency |
| Compound B | Different functional groups | 5 | <80% | Lower stability |
Properties
IUPAC Name |
[1-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-methyl-1-oxopropan-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-11-9-12(2)19-16(18-11)23-14-7-6-8-20(10-14)15(22)17(4,5)24-13(3)21/h9,14H,6-8,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYCCHXIVGMKEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C(C)(C)OC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














